molecular formula C13H11Cl2NO2S B11174527 N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B11174527
M. Wt: 316.2 g/mol
InChI Key: NNLUGEZFTNIXCB-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-1-phenylmethanesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative characterized by a dichlorophenyl group attached to the sulfonamide nitrogen and a phenylmethane moiety. Its synthesis involves the reaction of 2,5-dichloroaniline with 4-methylbenzenesulfonyl chloride under controlled conditions, followed by recrystallization from ethanol to yield light brown prismatic crystals .

Properties

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H11Cl2NO2S/c14-11-6-7-12(15)13(8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

NNLUGEZFTNIXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. It acts as an inhibitor of certain enzymes, making it a candidate for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and molecular interactions.

    Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Key Structural Features:

  • Conformation : The molecule adopts a gauche conformation in the C–SO₂–NH–C segment, with a torsion angle of 62.1° . This geometry minimizes steric clashes between the sulfonyl oxygen atoms and the aromatic rings.
  • Intramolecular Interactions : An intramolecular N–H···Cl hydrogen bond stabilizes the structure, while intermolecular N–H···O(S) hydrogen bonds contribute to crystal packing .
  • Ring Tilt : The benzene rings are tilted by 67.8°, a feature intermediate between related compounds (e.g., 49.4° in 4-methyl-N-(2,5-dimethylphenyl)-benzenesulfonamide) .

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of the target compound, a detailed comparison with analogous sulfonamides and related derivatives is provided below.

Table 1: Structural and Conformational Comparisons

Compound Name Torsion Angle (°) Ring Tilt (°) Substituents (Position) Key Interactions Application/Notes
N-(2,5-Dichlorophenyl)-1-phenylmethanesulfonamide (I) 62.1 67.8 2,5-Cl₂ on phenyl; CH₃ on benzene N–H···Cl (intramolecular) Structural model study
4-Methyl-N-(2,5-dimethylphenyl)-benzenesulfonamide (II) -61.0 49.4 2,5-(CH₃)₂ on phenyl; CH₃ on benzene N–H···O (intermolecular) Comparative crystallography
N-(2,5-Dichlorophenyl)-benzenesulfonamide (IV) 66.4 73.3 2,5-Cl₂ on phenyl; H on benzene N–H···O (intermolecular) High ring tilt due to lack of CH₃
1-(2-Chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide N/A N/A 2-Cl on phenyl; 2,5-F₂ on aniline Likely stronger H-bonding (F) Potential pharmaceutical candidate
Tolylfluanid (from ) N/A N/A (CH₃)₂N–SO₂; 4-CH₃; F Fluorine-enhanced bioactivity Pesticide use

Key Observations:

Torsion Angle Variations :

  • The target compound (62.1°) and compound IV (66.4°) exhibit similar gauche conformations, whereas compound II (-61.0°) shows a mirrored torsion due to methyl substituents . This highlights the role of substituent bulk in dictating molecular geometry.
  • The absence of a methyl group in compound IV increases ring tilt (73.3° vs. 67.8° in the target compound), suggesting steric effects from substituents modulate packing efficiency .

Substituent Effects: Halogen Influence: The 2,5-dichlorophenyl group in the target compound and compound IV enhances intermolecular Cl···π interactions compared to methyl-substituted analogs like II . Methyl vs. Trifluoromethyl: Tolylfluanid () incorporates a dimethylamino-sulfonyl group and fluorine, which enhance pesticidal activity via increased lipophilicity and metabolic stability . The target compound’s dichlorophenyl group likely favors pharmaceutical applications due to balanced polarity.

Hydrogen Bonding and Crystal Packing :

  • Intramolecular N–H···Cl bonding in the target compound reduces conformational flexibility, while intermolecular N–H···O(S) bonds stabilize the crystal lattice .
  • Compound II lacks intramolecular H-bonds but forms extended intermolecular networks, leading to distinct melting points and solubility profiles .

Biological Activity

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2,5-dichlorobenzenesulfonamide with phenylmethanol. The structural characteristics include a sulfonamide group attached to a phenyl ring, which is crucial for its biological activity. The presence of chlorine atoms on the aromatic ring enhances its binding affinity to various biological targets.

1. NMDA Receptor Antagonism

Research indicates that compounds similar to this compound exhibit potent antagonistic effects on NMDA receptors, particularly the NR2B subtype. These receptors play a significant role in excitatory neurotransmission and are implicated in various neurological disorders.

  • Potency and Selectivity : Compounds in this class have shown selectivity for NR2B receptors while minimizing off-target effects on other monoamine receptors, which is critical for reducing potential side effects associated with neuropharmacological agents .
  • Mechanism of Action : The antagonism is believed to occur through binding to the amino terminal domain of the NR2B subunit, inhibiting receptor function without affecting other glutamate receptor types significantly .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

  • Cytotoxicity : The compound has shown promising cytotoxic effects against human lung cancer cell lines (A549), with IC50 values indicating significant inhibition of cell proliferation .
  • Mechanisms : The induction of programmed cell death mechanisms involves caspase activation and disruption of cellular signaling pathways related to tumor growth and metastasis .

Case Study 1: Neuroprotective Effects

In an in vivo model of transient focal ischemia, compounds structurally related to this compound exhibited neuroprotective properties. These compounds were able to significantly reduce neuronal damage and improve functional outcomes post-injury .

Case Study 2: Antitumor Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that treatment led to reduced invasion capabilities and induced cell cycle arrest through senescence mechanisms in A549 cells .

Data Tables

Compound NameTarget ReceptorIC50 (µM)Mechanism of Action
This compoundNR2B NMDA Receptor>3Non-competitive antagonism
This compoundA549 Lung Cancer9Induction of apoptosis via caspase activation

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